molecular formula C6H9N5S B15154088 Urea, 1-allyl-2-thio-3-(2H-1,2,4-triazolyl)- CAS No. 55424-87-8

Urea, 1-allyl-2-thio-3-(2H-1,2,4-triazolyl)-

Cat. No.: B15154088
CAS No.: 55424-87-8
M. Wt: 183.24 g/mol
InChI Key: AMOJSCPRAQMBCM-UHFFFAOYSA-N
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Description

1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of allyl isothiocyanate with 3-amino-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. In antifungal applications, the compound disrupts the cell wall synthesis of fungi, leading to cell lysis and death. This is achieved through the inhibition of key enzymes involved in the biosynthesis of essential cell wall components .

In medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby inhibiting their activity and leading to the desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea can be compared with other triazole derivatives such as:

The uniqueness of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea lies in its specific structural features, such as the allyl group and the thiourea moiety, which contribute to its distinct chemical and biological properties. These features may enhance its antifungal activity and make it a valuable compound for further research and development .

Properties

CAS No.

55424-87-8

Molecular Formula

C6H9N5S

Molecular Weight

183.24 g/mol

IUPAC Name

1-prop-2-enyl-3-(1H-1,2,4-triazol-5-yl)thiourea

InChI

InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-5-8-4-9-11-5/h2,4H,1,3H2,(H3,7,8,9,10,11,12)

InChI Key

AMOJSCPRAQMBCM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=NC=NN1

Origin of Product

United States

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